2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide
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Overview
Description
2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide is an organic compound that features a difluorophenyl group and an iodoethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2-iodoethanol.
Formation of Intermediate: 3,4-difluoroaniline is reacted with acetic anhydride to form 3,4-difluoroacetanilide.
Iodination: The intermediate 3,4-difluoroacetanilide is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The iodoethyl group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-difluorophenyl)-N-(2-chloroethyl)acetamide
- 2-(3,4-difluorophenyl)-N-(2-bromoethyl)acetamide
- 2-(3,4-difluorophenyl)-N-(2-fluoroethyl)acetamide
Uniqueness
2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens cannot. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-N-(2-iodoethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2INO/c11-8-2-1-7(5-9(8)12)6-10(15)14-4-3-13/h1-2,5H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFGLKBIBXJTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NCCI)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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